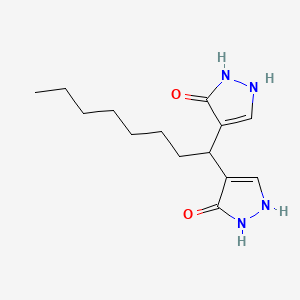![molecular formula C21H34O2 B14408110 Octyl 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 82859-85-6](/img/structure/B14408110.png)
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is an ester compound with the molecular formula C21H34O2 . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester is derived from the combination of an octyl group and a propanoate group attached to a phenyl ring with a 2-methylpropyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. In this case, octanol reacts with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Octanol and 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Reduction: Octanol and the corresponding alcohol from the ester group.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Used in the formulation of perfumes, flavoring agents, and other consumer products.
Mécanisme D'action
The mechanism of action of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The ester linkage can also be involved in the formation of hydrogen bonds and other interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor used in the food industry.
Isopropyl benzoate: An ester with a similar aromatic structure used in various applications.
Uniqueness
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is unique due to its specific structure, which combines an octyl group with a phenyl ring substituted with a 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in perfumes, flavoring agents, and scientific research .
Propriétés
Numéro CAS |
82859-85-6 |
|---|---|
Formule moléculaire |
C21H34O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
octyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C21H34O2/c1-5-6-7-8-9-10-15-23-21(22)18(4)20-13-11-19(12-14-20)16-17(2)3/h11-14,17-18H,5-10,15-16H2,1-4H3 |
Clé InChI |
MKLFYFVVXDTVGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



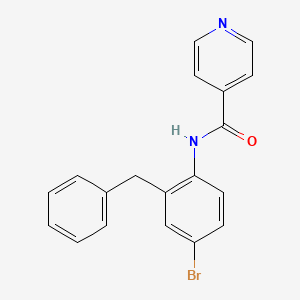

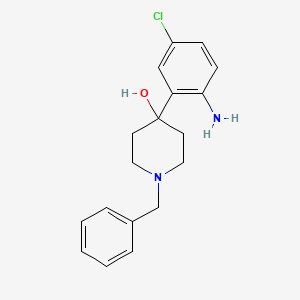
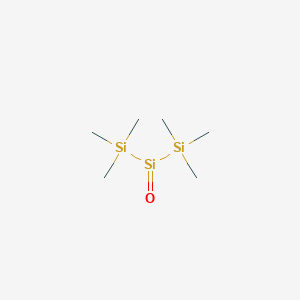
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
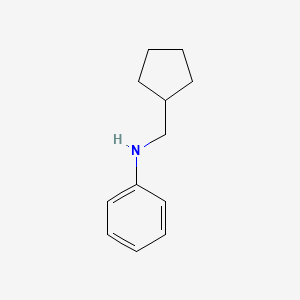
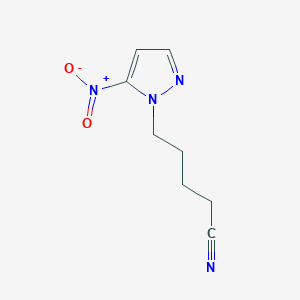

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
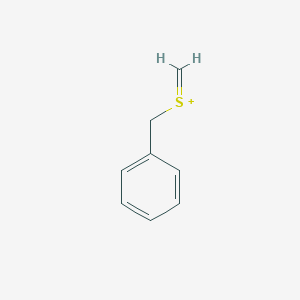
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
